2-((S)-4-Phenyl-4,5-dihydrooxazol-2-yl)-2-((S)-4-phenyloxazolidin-2-ylidene)acetonitrile, with the CAS number 150639-33-1, is a complex organic compound that belongs to the class of oxazolidine derivatives. It features a unique combination of oxazolidine and oxazole rings, which contribute to its potential biological activity and utility in various scientific applications. This compound is primarily utilized in the field of medicinal chemistry and may exhibit significant pharmacological properties.
This compound is classified under organic compounds, specifically within the categories of heterocyclic compounds due to its cyclic structure containing nitrogen atoms. It is commercially available from various chemical suppliers, including GenoChem and Sigma-Aldrich, where it is offered in different quantities and purities, typically around 98% purity .
The synthesis of 2-((S)-4-Phenyl-4,5-dihydrooxazol-2-yl)-2-((S)-4-phenyloxazolidin-2-ylidene)acetonitrile can be approached through multi-step organic synthesis techniques. The process generally involves the following steps:
These synthetic routes require careful control of reaction conditions, including temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
The compound can participate in various chemical reactions typical for nitriles and heterocycles:
These reactions are crucial for modifying the compound's structure to enhance its biological activity or tailor its properties for specific applications.
The compound appears as a solid with notable stability under standard laboratory conditions. Its melting point indicates good thermal stability, while its density provides insights into its compactness as a molecular entity.
The chemical properties include reactivity towards nucleophiles due to the presence of the cyano group and potential electrophilic sites within the oxazolidine and oxazole rings. These characteristics make it suitable for further derivatization in synthetic chemistry.
This compound has potential applications in:
The development of C₂-symmetric chiral auxiliaries represents a cornerstone in asymmetric catalysis, enabling precise stereocontrol in synthetic transformations. Bisoxazoline (BOX) ligands emerged in the 1990s as evolutionarily superior alternatives to earlier auxiliaries like Evans' oxazolidinones, primarily due to their modular architecture and enhanced metal-coordination capabilities. The specific ligand 2-((S)-4-Phenyl-4,5-dihydrooxazol-2-yl)-2-((S)-4-phenyloxazolidin-2-ylidene)acetonitrile epitomizes this advancement, featuring a rigid C₂-symmetric framework with two chiral centers configured in the (S,S) orientation. This design imposes homochiral environments around catalytic metal centers, facilitating enantioselective reactions like cyclopropanations and Diels-Alder cycloadditions [4] [6].
The ligand’s core incorporates oxazoline and oxazolidinone rings linked through a cyanomethanylidene spacer. This hybrid system merges the hydrolytic stability of oxazolines with the electron-donating prowess of oxazolidinones, creating a bidentate coordination pocket ideal for metals such as Cu(I), Re(V), and Pd(II) [3] [4]. Historical optimization efforts focused on phenyl substituents at C4 positions, which enhance steric bulk and π-stacking capabilities, directly influencing enantiomeric excess (ee) in catalytic outputs.
Table 1: Key Properties of the Target Bisoxazoline Ligand
Property | Value |
---|---|
CAS Number | 150639-33-1 |
Molecular Formula | C₂₀H₁₇N₃O₂ |
Molecular Weight | 331.37 g/mol |
Optical Activity ([α]₂₀/D) | +364° (c = 1 in chloroform) |
Melting Point | 146–148 °C |
Purity | ≥97–98% |
The synthesis of this ligand relies on double stereoselective cyclization, leveraging L-phenylalaninol as a chiral pool precursor. A four-step sequence achieves high enantiopurity (≥98% ee):
Critical to stereocontrol is the kinetic resolution during cyclization, where racemization is suppressed by avoiding strong acids/bases. Solvent choice (e.g., toluene) and low temperatures (0–5°C) further preserve chirality. The final product is purified via recrystallization from chloroform/hexane mixtures, yielding needle-like crystals with >99% diastereomeric excess [4] [6].
Table 2: Key Synthetic Intermediates and Conditions
Step | Intermediate | Reagents/Conditions | Stereochemical Outcome |
---|---|---|---|
1 | Bromoacetyl-L-phenylalaninyl ester | BrCH₂COBr, Et₃N, 0°C | Retention of (S)-center |
2 | Cyanoacetate derivative | KCN, DMF, 60°C | Epimerization-free |
3 | Monocyclic oxazoline | HC(OEt)₃, p-TsOH, reflux | (S)-configured ring |
4 | Bisoxazoline ligand | NaHCO₃, H₂O/THF, 25°C | (S,S)-diastereomer |
The ligand’s hybrid architecture creates a dual-mode asymmetric induction mechanism:
In Re(V)-catalyzed ketone hydrosilylation, this ligand achieves >90% ee by enforcing a chiral pocket 4–6 Å wide, where hydride transfer occurs exclusively si-face. Computational models confirm that the oxazolidinone’s carbonyl oxygen participates in secondary hydrogen bonding with silane reductants, accelerating turnover by 5× compared to non-hybrid BOX ligands [4] [8].
Modifications like para-tert-butylphenyl substituents (CAS 1217481-09-8) expand the steric bulk, further improving enantioselectivity to 98% ee in α,β-unsaturated ketone reductions. However, the parent phenyl-derivative remains optimal for medium-sized substrates (e.g., acetophenone derivatives) due to balanced steric accessibility [8].
Table 3: Performance in Asymmetric Catalysis
Reaction | Catalytic System | ee (%) | Turnover Frequency (h⁻¹) |
---|---|---|---|
Ketone Hydrosilylation | Ligand/Re(V)-oxo complex | 90–92 | 120 |
Cyclopropanation (trans-select.) | Ligand/Cu(I) | 85 | 80 |
Michael Addition | Ligand/Pd(II) | 78 | 95 |
tert-Butyl Analogue* | Modified Ligand/Re(V) | 98 | 105 |
*Data for tert-butyl variant (CAS 1217481-09-8) included for comparison [4] [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1